molecular formula C8H6BrN3 B8343090 1-(2-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-97-9

1-(2-bromophenyl)-1H-1,2,4-triazole

Cat. No. B8343090
M. Wt: 224.06 g/mol
InChI Key: CBBQIHIJMWOYGK-UHFFFAOYSA-N
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Patent
US06642229B2

Procedure details

A suspension of 2-bromophenylhydrazine hydrochloride (5.0 g, 22 mmol) in formamide (10 ml) was heated at 140° C. for 16 h. The reaction mixture was cooled to ambient temperature, diluted into dichloromethane (50 ml) and washed with water (3×20 ml). The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. Purification by chromatography on silica gel eluting with dichloromethane gave 1-(2-bromophenyl)-1H-[1,2,4]triazole (4.80 g) as a tan solid: δH (400 MHz, CDCl3) 8.49 (1H, s), 8.14 (1H, s), 7.76 (1H, dd, J 1 and 8), 7.44-7.53 (2H, m), 7.34-7.39 (1H, m).
Name
2-bromophenylhydrazine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].Cl[CH2:12]Cl.[CH:14]([NH2:16])=O>>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH:14]=[N:16][CH:12]=[N:10]1 |f:0.1|

Inputs

Step One
Name
2-bromophenylhydrazine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=C(C=CC=C1)NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
washed with water (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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